molecular formula C11H11NO3 B15261818 4-(2-aminoethoxy)-2H-chromen-2-one

4-(2-aminoethoxy)-2H-chromen-2-one

Cat. No.: B15261818
M. Wt: 205.21 g/mol
InChI Key: RJDRWTOGAULVGY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethoxy)-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxycoumarin with 2-aminoethanol under acidic conditions. The reaction proceeds through the formation of an intermediate ether, which is then cyclized to form the desired product .

Another method involves the use of triethylene glycol monobenzyl ether and p-toluenesulfonyl chloride to generate an intermediate, which is then reacted with sodium azide and subsequently reduced to obtain this compound . This method is advantageous for industrial production due to its simplicity and high yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-aminoethoxy)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

    Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromen-2-ones.

Scientific Research Applications

4-(2-aminoethoxy)-2H-chromen-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-aminoethoxy)-2H-chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The aminoethoxy group enhances its binding affinity to these targets, leading to various biological effects. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-aminoethoxy)-2H-chromen-2-one is unique due to its chromen-2-one core, which imparts specific biological activities and chemical reactivity. The presence of the aminoethoxy group further enhances its versatility in various applications.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

4-(2-aminoethoxy)chromen-2-one

InChI

InChI=1S/C11H11NO3/c12-5-6-14-10-7-11(13)15-9-4-2-1-3-8(9)10/h1-4,7H,5-6,12H2

InChI Key

RJDRWTOGAULVGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)O2)OCCN

Origin of Product

United States

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